molecular formula C7H6N2O2S2 B7761603 Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate CAS No. 890095-75-7

Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B7761603
CAS No.: 890095-75-7
M. Wt: 214.3 g/mol
InChI Key: ULLPSNBPFYVPDS-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate is a chemical compound with the molecular formula C7H6N2O2S2 and a molecular weight of 214.26 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and thiocyanato functional groups

Preparation Methods

The synthesis of methyl 5-amino-4-thiocyanatothiophene-2-carboxylate typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This one-pot reaction yields the desired thiophene derivative in moderate to high yields.

Chemical Reactions Analysis

Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the thiocyanato group to an amino group.

    Substitution: The amino and thiocyanato groups can participate in nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of methyl 5-amino-4-thiocyanatothiophene-2-carboxylate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds with biological molecules, while the thiocyanato group can participate in nucleophilic and electrophilic interactions. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects .

Comparison with Similar Compounds

Methyl 5-amino-4-thiocyanatothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its combination of amino and thiocyanato groups, which provide a versatile platform for further functionalization and application in various fields.

Properties

IUPAC Name

methyl 5-amino-4-thiocyanatothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S2/c1-11-7(10)5-2-4(12-3-8)6(9)13-5/h2H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLPSNBPFYVPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)N)SC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201221544
Record name Methyl 5-amino-4-thiocyanato-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890095-75-7
Record name Methyl 5-amino-4-thiocyanato-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890095-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-amino-4-thiocyanato-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201221544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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